molecular formula C20H15FN4O2 B2589083 N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-06-0

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2589083
M. Wt: 362.364
InChI Key: XIQLEQQIAOEVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C20H15FN4O2 and its molecular weight is 362.364. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potassium-Competitive Acid Blockers Development

Research on similar pyrazolopyridine derivatives has led to the identification of compounds with potent activity as potassium-competitive acid blockers (P-CABs). These compounds are designed following synthetic pathways that include Claisen rearrangement and cross-metathesis reactions. Such molecules have shown promise in inhibiting gastric acid secretion, highlighting their potential application in treating conditions like acid reflux or peptic ulcers (Palmer et al., 2007).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidine derivatives synthesized through a single-step condensation process exhibited cytotoxic effects against certain cancer cell lines and inhibited 5-lipoxygenase activity. These findings suggest the potential application of similar compounds in developing anticancer therapies and treatments for inflammatory diseases (Rahmouni et al., 2016).

In Vitro Cytotoxic Activity

Another study focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives and evaluating their in vitro cytotoxic activity against cancer cell lines. The research suggests that compounds with a pyrazolopyrimidine core can be effective in inhibiting the proliferation of certain cancer cells, indicating their potential use in cancer research and therapy (Hassan et al., 2014).

Antitubercular and Antibacterial Activities

Carboxamide derivatives containing the triazinyl moiety have been synthesized and evaluated for their antitubercular and antibacterial activities. Some of these compounds showed higher potency than reference drugs like Pyrazinamide and Streptomycin. This highlights the potential application of structurally similar compounds in developing new treatments for bacterial infections, including tuberculosis (Bodige et al., 2020).

properties

IUPAC Name

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-24-11-16(19(26)22-14-7-5-6-13(21)10-14)18-17(12-24)20(27)25(23-18)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQLEQQIAOEVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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